1-Nitro-2-naphthaldehyde

Photochemistry Optical Data Storage Two-Photon Absorption

Generic naphthaldehydes cannot serve as photoacid generators for 3D optical storage. 1-Nitro-2-naphthaldehyde (CAS 101327-84-8) provides the essential ortho-nitro-aldehyde configuration for UV-triggered nitroso acid formation, enabling WORM memory with high SNR. • Photoacid generator for 3D optical storage (WORM memory) • Derivatization reagent for alkylhydrazine UHPLC-MS/MS (LOQ 0.01-0.03 μg/L) • Building block for azocine-containing heterocyclic frameworks • ≥97% purity; 2-8°C storage under inert gas

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 101327-84-8
Cat. No. B010353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-naphthaldehyde
CAS101327-84-8
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
InChIInChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
InChIKeyXQIMHJNMEFIADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-naphthaldehyde Specifications and Characteristics


1-Nitro-2-naphthaldehyde (CAS 101327-84-8) is a disubstituted naphthalene derivative bearing a nitro group at the 1-position and an aldehyde group at the 2-position . The compound has a molecular weight of 201.18 g/mol and a reported melting point of 109–110 °C . This ortho-nitroaromatic aldehyde is distinguished by its photochemical behavior: upon UV irradiation, it undergoes a photochemical rearrangement to yield the corresponding nitroso acid [1]. This transformation forms the mechanistic basis for its application in optical storage technologies [1].

1

Ortho-nitro-aldehyde photorearrangement to nitroso acid supports optical storage and photoacid research

2

Validated derivatization reagent for UHPLC-MS/MS alkylhydrazine detection in surface water

3

Dual aldehyde/nitro functionality enables heterocyclic building block synthesis with electron-deficient scaffold

1-Nitro-2-naphthaldehyde vs. Generic Naphthaldehydes


Substituting 1-nitro-2-naphthaldehyde with a generic naphthaldehyde analog is not chemically equivalent and may compromise experimental outcomes. The compound's defining feature is the ortho-relationship between the strongly electron-withdrawing nitro group and the aldehyde moiety on the naphthalene scaffold . This 1,2-disubstitution pattern creates a unique photochemical rearrangement pathway—UV-induced conversion to a nitroso acid—that is not observed in non-nitrated naphthaldehydes, hydroxy-substituted analogs, or isomers with different nitro positioning [1][2]. The regiochemistry also governs the electronic environment of the naphthalene core, influencing both the reactivity of the aldehyde group in condensation reactions and the spectroscopic properties relevant to analytical derivatization protocols .

Non-nitrated or hydroxy-substituted naphthaldehydes lack ortho-nitro photorearrangement; photoacid generation may not transfer

Isomeric nitro-naphthaldehydes (e.g., 3-nitro-2-naphthaldehyde) cannot undergo the same intramolecular ortho-specific pathway

Aldehyde electronic environment differs significantly; condensation reactivity and spectroscopic properties may shift

Quantitative Differentiation Evidence


Photorearrangement to Nitroso Acid

1-Nitro-2-naphthaldehyde undergoes a unique photochemical rearrangement to the corresponding nitroso acid upon UV irradiation [1]. In contrast, 2-hydroxy-1-naphthaldehyde, a common analog used in fluorescent chemosensors, does not undergo this transformation and instead exhibits typical enol-imine tautomerism without generating a photoacid species [2]. The photogenerated nitroso acid from 1-nitro-2-naphthaldehyde is chemically reactive and can subsequently react with dye precursor molecules to form stable fluorescent dyes [1]. This photochemical behavior is specific to ortho-nitroaromatic aldehydes and is not observed in non-nitrated naphthaldehydes or nitro isomers lacking the ortho-aldehyde configuration [3].

Photorearrangement
Class-level inference
Target 1-Nitro-2-naphthaldehyde: photorearrangement to nitroso acid under UV
Comparator 2-Hydroxy-1-naphthaldehyde: enol-imine tautomerism, no photoacid
Reported ortho-specific photochemical pathway supports photoacid generator research
UV/two-photon irradiation required; matrix context matters
Photochemistry Optical Data Storage Two-Photon Absorption

UHPLC-MS/MS Derivatization for Alkylhydrazines

1-Nitro-2-naphthaldehyde has been validated as a derivatization reagent in a sensitive UHPLC–MS/MS method for detecting alkylhydrazines in surface water [1]. The optimized protocol uses 0.5 mg of 1-nitro-2-naphthaldehyde at pH 2 with a 30 min reaction time at 40 °C [1]. This method achieved a limit of quantification (LOQ) of 0.01–0.03 μg/L for alkylhydrazines [1]. In contrast, 2-hydroxy-1-naphthaldehyde, while widely used as a fluorescent chemosensor backbone for metal ion detection [2], has not been validated in this specific UHPLC-MS/MS alkylhydrazine derivatization context and operates via a fundamentally different detection mechanism (fluorescence spectroscopy vs. mass spectrometry) [2].

UHPLC-MS/MS Derivatization
Cross-study comparable
LOQ 0.01–0.03 μg/L
Accuracy 91.0–106.0%, RSD <10% (reported protocol)
Validated method context for alkylhydrazine detection; comparator compound not validated for this application
Derivatization: 0.5 mg reagent, pH 2, 30 min, 40°C
Analytical Chemistry Environmental Monitoring UHPLC-MS/MS Derivatization

Commercial Purity and Availability

1-Nitro-2-naphthaldehyde is commercially available with a standard purity specification of ≥97% from multiple reputable vendors . The melting point is consistently reported as 109–110 °C (lit.) across supplier technical datasheets . This level of characterization is comparable to that of 2-hydroxy-1-naphthaldehyde, which is also offered at 98% purity from various suppliers . Both compounds are established building blocks with reliable supply chains; however, the nitro-substituted variant confers distinct photochemical and electronic properties as detailed in other evidence items.

Commercial Purity
Data to verify
Target ≥97% (multiple vendors)
Comparator 98% typical for 2-hydroxy-1-naphthaldehyde
Purity grade comparable; procurement should focus on functional differentiation
Supplier specification review recommended
Procurement Quality Control Synthetic Chemistry

Ortho-Nitro-Aldehyde Photoacid Generator

The ortho-nitro-aldehyde configuration of 1-nitro-2-naphthaldehyde enables its function as a photoacid generator (PAG) in optical memory systems [1]. The patent literature explicitly designates 1-nitro-2-naphthaldehyde as the preferred light-sensitive molecule in two-photon three-dimensional optical memory devices, producing nitroso acid upon selective light exposure that subsequently reacts with dye precursor molecules [1]. This photochemical behavior is distinct from that of 3-nitro-2-naphthaldehyde (CAS 73428-05-4), where the nitro group is positioned at the 3-position rather than the ortho-1-position . The ortho relationship between nitro and aldehyde groups in 1-nitro-2-naphthaldehyde is structurally required for the photochemical rearrangement to the nitroso acid—a transformation that meta- or para-nitro isomers cannot undergo via the same intramolecular pathway [2].

Photoacid Generator
Class-level inference
Target 1-Nitro-2-naphthaldehyde: ortho-nitro-aldehyde enables nitroso acid photoacid
Comparator 3-Nitro-2-naphthaldehyde: meta-nitro; photochemical rearrangement not reported
Ortho-specific photoreactivity required for optical memory and two-photon lithography research
Isomeric nitro-naphthaldehydes are not suitable substitutes
Photoacid Generator Optical Memory Two-Photon Lithography

Recommended Application Scenarios


Photoacid Generation and Optical Data Storage

1-Nitro-2-naphthaldehyde is the critical photoactive component in two-photon three-dimensional optical storage devices [1]. Upon selective UV or two-photon irradiation, the compound undergoes photochemical rearrangement to generate nitroso acid—a photoacid species that subsequently reacts with dye precursor molecules (such as rhodamine base) to produce stable fluorescent dyes within radiatively-selected voxels [1]. This enables write-once read-many (WORM) optical memory with high signal-to-noise ratio and non-degrading readout [1]. Researchers and engineers developing photopatterning systems, optical data storage media, or photoinitiated materials should prioritize 1-nitro-2-naphthaldehyde over non-nitrated or hydroxy-substituted naphthaldehydes, which lack this photoacid generation capability [2].

Environmental Alkylhydrazine Monitoring by UHPLC-MS/MS

Analytical laboratories quantifying alkylhydrazines in surface water can implement a validated UHPLC–MS/MS method using 1-nitro-2-naphthaldehyde as the derivatization reagent [1]. The optimized protocol—0.5 mg reagent at pH 2, 30 min reaction time at 40 °C—achieves limits of quantification between 0.01 and 0.03 μg/L with accuracy ranging from 91.0% to 106.0% and precision (RSD) below 10% [1]. This method requires no additional extraction or purification steps, streamlining workflow [1]. For environmental monitoring programs or contract analytical laboratories seeking a validated, sensitive approach for hydrazine-class analyte detection, 1-nitro-2-naphthaldehyde provides a documented analytical protocol that alternative naphthaldehydes do not offer in this specific context.

Synthesis of Functionalized Heterocyclic Building Blocks

1-Nitro-2-naphthaldehyde serves as a versatile building block for synthesizing functionalized heterocyclic frameworks [1]. The compound's dual functionality—an electrophilic aldehyde group and an electron-withdrawing nitro group on the naphthalene scaffold—enables participation in diverse transformations including Schiff base formation, hydrazone synthesis, and multi-step protocols for constructing azocine-containing tri-/tetracyclic systems [1]. The nitro group can be subsequently reduced to an amino group, providing access to nitrogen-containing heterocycles [2]. Synthetic chemists requiring a naphthaldehyde scaffold with strong electron-withdrawing character for subsequent functionalization should select 1-nitro-2-naphthaldehyde rather than 2-hydroxy-1-naphthaldehyde, which introduces a hydrogen-bond donor and different electronic profile.

Application
Selection Property
Validation Focus
Photoacid generation and optical data storage research
Ortho-nitro-aldehyde photoreactivity
Nitroso acid photoacid generation and dye conjugation
UHPLC-MS/MS alkylhydrazine detection
Validated derivatization protocol
Method sensitivity and accuracy review
Heterocyclic building block synthesis
Dual aldehyde/nitro functionality
Electrophilic reactivity and nitro reduction pathways
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